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2-Ethylhexyl salicylate, also known as octisalate or octyl salicylate, is an organic compound classified as an ester. It is synthesized from salicylic acid and 2-ethylhexanol. This compound appears as a colorless oily liquid with a slight floral odor and is primarily utilized in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation. The structure of 2-ethylhexyl salicylate is characterized by the presence of a salicylate moiety, which contributes to its UV absorption properties, while the 2-ethylhexanol component imparts emollient characteristics that enhance skin feel and moisture retention .
Octisalate absorbs UVB radiation in the wavelength range of 295-315 nm, primarily targeting UVB rays responsible for sunburn [].
Upon absorbing a UVB photon, Octisalate undergoes electronic excitation. The excited molecule then releases the energy through various mechanisms, including heat dissipation and emission of lower-energy light, effectively preventing the UVB radiation from reaching the skin and causing damage [].
The primary reaction involved in the formation of 2-ethylhexyl salicylate is the esterification process between salicylic acid and 2-ethylhexanol. This reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as:
In industrial applications, various catalysts can be employed, including solid superacids or lipases in eco-friendly processes .
Several methods exist for synthesizing 2-ethylhexyl salicylate:
The primary application of 2-ethylhexyl salicylate is in cosmetic formulations, especially sunscreens and skincare products. Its properties include:
Additionally, it finds use in various personal care products such as perfumes and fragrances due to its pleasant odor.
Several compounds share structural similarities or functional roles with 2-ethylhexyl salicylate. Here are some notable examples:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Octocrylene | C₁₈H₂₃O₂ | A UV filter that absorbs both UVA and UVB rays; often used in combination with other filters for broad-spectrum protection. |
Homosalate | C₁₅H₂₄O₃ | Primarily absorbs UVB rays; used similarly to enhance sunscreen formulations but has different regulatory considerations due to safety profiles. |
Avobenzone | C₂₄H₂₈O₃ | A broad-spectrum sunscreen agent effective against UVA; often combined with other filters like octisalate for enhanced protection. |
Ethylhexyl Methoxycinnamate (Octinoxate) | C₁₈H₂₄O₃ | A widely used UVB filter that provides similar protective benefits but has raised environmental concerns regarding marine toxicity. |
What distinguishes 2-ethylhexyl salicylate from these compounds is its specific absorption characteristics for UVB light while providing emollient properties that enhance skin feel without significantly penetrating the skin barrier. Furthermore, its favorable safety profile compared to some other UV filters makes it a preferred choice in many cosmetic formulations despite its limitations regarding UVA protection .
2-Ethylhexyl salicylate possesses the molecular formula C₁₅H₂₂O₃, representing a complex organic ester compound [1] [2] [3]. The molecular weight has been consistently reported across multiple authoritative sources as ranging from 250.33 to 250.34 grams per mole, with the National Institute of Standards and Technology providing the precise value of 250.3334 g/mol [1] [2] [3] [4]. This molecular weight reflects the compound's substantial size and complexity, incorporating both the aromatic salicylic acid moiety and the branched aliphatic 2-ethylhexyl chain.
The compound is registered under the Chemical Abstracts Service number 118-60-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [5] [6]. The European Community has assigned it the EC number 204-263-4, facilitating its identification and regulation within European chemical commerce [7] [6]. Additionally, the compound is catalogued in the MDL Information Systems database under the number MFCD00053300 [2] [3] [4].
Table 1: Basic Chemical Identity Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₂O₃ | [1] [2] [3] |
Molecular Weight (g/mol) | 250.33-250.34 | [1] [2] [3] [4] |
CAS Registry Number | 118-60-5 | [1] [2] [5] [6] |
IUPAC Name | 2-ethylhexyl 2-hydroxybenzoate | [3] [4] [6] |
Common Names | Octisalate, Octyl salicylate, Ethylhexyl salicylate | [1] [2] [5] [6] |
EC Number | 204-263-4 | [7] [6] |
MDL Number | MFCD00053300 | [2] [3] [4] |
PubChem CID | 8364 | [3] [6] |
InChI Key | FMRHJJZUHUTGKE-UHFFFAOYSA-N | [1] [3] [5] [6] |
The International Union of Pure and Applied Chemistry has designated the systematic name for this compound as 2-ethylhexyl 2-hydroxybenzoate [3] [4] [6]. This nomenclature precisely describes the chemical structure, indicating that the compound is an ester formed between 2-hydroxybenzoic acid (salicylic acid) and 2-ethylhexanol. The name reflects the ortho-substitution pattern of the hydroxyl group on the benzoate ring and the branched nature of the alcohol component.
The compound is known by several common names in commercial and scientific literature, including octisalate, octyl salicylate, and ethylhexyl salicylate [1] [2] [5] [6]. These alternative designations are widely used in cosmetic and pharmaceutical formulations, with octisalate being the official United States Adopted Name.
The Simplified Molecular Input Line Entry System representation for 2-ethylhexyl salicylate is CCCCC(CC)COC(=O)c1ccccc1O [3] [8] [7] [9]. This notation efficiently encodes the molecular structure, showing the branched alkyl chain connected through an ester linkage to the substituted benzene ring. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 [1] [5] [9] [10].
Table 2: Structural Notations
Notation Type | Value | Source |
---|---|---|
SMILES | CCCCC(CC)COC(=O)c1ccccc1O | [3] [8] [7] [9] |
InChI | InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | [1] [5] [9] [10] |
Linear Formula | (HO)C₆H₄CO₂CH₂CH(C₂H₅)(CH₂)₃CH₃ | [7] [11] |
Hill Notation | C₁₅H₂₂O₃ | [7] |
The InChI Key FMRHJJZUHUTGKE-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the compound, facilitating database searches and cross-referencing [1] [3] [5] [6]. This standardized identifier ensures consistent recognition across different chemical information systems and databases.
The crystallographic analysis of 2-ethylhexyl salicylate reveals limited data availability in the current scientific literature. Despite extensive searches of crystallographic databases, no complete crystal structure determination has been reported for this compound. This absence of crystallographic data represents a significant gap in the structural characterization of this important commercial chemical.
The molecular geometry of 2-ethylhexyl salicylate features an ester linkage between the salicylic acid moiety and the 2-ethylhexanol chain [12] [13]. The compound exhibits intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester functionality [14]. This internal hydrogen bond significantly influences the compound's conformation and photochemical properties.
Conformational flexibility is a notable characteristic of 2-ethylhexyl salicylate, primarily attributed to the branched ethylhexyl chain which allows multiple conformational arrangements. The flexible aliphatic portion contrasts with the rigid aromatic core, creating a molecule with both structured and dynamic regions. This conformational diversity likely contributes to the compound's effectiveness as a UV filter and its compatibility with various cosmetic formulations.
Advanced spectroscopic studies have provided insights into the excited state properties of 2-ethylhexyl salicylate. Optical and electron paramagnetic resonance investigations have determined that the lowest excited triplet state (T₁) is assigned as an almost pure ³ππ* state [14]. The compound exhibits photoinduced phosphorescence enhancement in ethanol at 77 K, indicating specific photochemical behavior related to its intramolecular hydrogen bonding.
Table 3: Physical Properties and Constants
Property | Value | Source |
---|---|---|
Physical State (20°C) | Liquid | [2] [15] [16] |
Appearance | Colorless to light yellow clear liquid | [2] [15] [16] |
Odor | Mild orchid sweet floral | [2] [17] |
Boiling Point (°C) | 189-190/21 mmHg | [2] [3] [8] [15] |
Density (g/mL at 25°C) | 1.014 | [2] [8] [7] [15] |
Refractive Index (n₂₀/D) | 1.502 | [8] [7] [18] [15] |
Flash Point (°C) | 162 (closed cup) | [3] [8] [18] |
Specific Gravity (20/20°C) | 1.02 | [15] [16] |
Vapor Pressure (Pa at 20°C) | 0.018 | [2] |
Water Solubility (μg/L at 20°C) | 74.4 | [2] |
LogP (25°C) | 5.94 | [2] [19] |
Table 4: Spectroscopic and Analytical Properties
Analytical Technique | Value/Characteristic | Conditions/Notes | Source |
---|---|---|---|
UV Absorption Maximum (nm) | 306-310 | Peak absorbance for UV filtering | [2] [20] |
UV Absorption Range (nm) | 280-320 (UVB region) | Effective sunscreen range | [2] [20] |
NMR (¹H) | Confirmed to structure | Structure confirmation by NMR | [15] |
NMR (¹³C) | Available data | Available in spectral databases | [21] |
Mass Spectrometry (Molecular Ion) | m/z 250 | Mass of molecular ion: 250 | [9] [22] |
IR Spectroscopy | Available spectrum | Available in chemical databases | [22] |
Gas Chromatography Retention Index | 1816.7 (HP-5MS column) | Custom temperature program | [5] |
HPLC Retention Time | Method dependent | Various HPLC methods reported | [19] [7] [18] |
Purity by GC (%) | ≥98.0 | Standard analytical grade | [18] [15] [16] |
Purity by HPLC (%) | ≥98.0 | Standard analytical grade | [7] [18] |
Computational chemistry studies have been employed to understand the electronic properties and absorption characteristics of 2-ethylhexyl salicylate [23] [14]. These theoretical investigations have provided valuable insights into the compound's photochemical behavior and UV absorption mechanisms, contributing to the understanding of its effectiveness as a sunscreen agent.
Table 5: Conformational and Structural Analysis
Structural Aspect | Description/Finding | Reference/Source |
---|---|---|
Molecular Geometry | Ester linkage between salicylic acid and 2-ethylhexanol | [12] [13] |
Intramolecular Hydrogen Bonding | Hydrogen bond between phenolic OH and carbonyl oxygen | [14] |
Conformational Flexibility | Flexible ethylhexyl chain allowing multiple conformations | Structural analysis |
Triplet State Properties | T₁ state assigned as ³ππ* with specific energy levels | [14] |
Photochemical Behavior | Photoinduced phosphorescence enhancement observed | [14] |
Crystallographic Data | No crystal structure data reported in literature | Not available |
Computational Studies | Computational absorption studies and DFT calculations | [23] [14] |
Structural Classification | o-Hydroxybenzoic acid ester family | [13] |
The structural classification places 2-ethylhexyl salicylate within the o-hydroxybenzoic acid ester family, characterized by the ortho-positioned hydroxyl group relative to the carboxyl functionality [13]. This structural arrangement is crucial for the compound's UV absorption properties and its ability to form intramolecular hydrogen bonds, which stabilize specific conformations and influence its photochemical behavior.
Irritant